molecular formula C11H13FO2 B2842600 2-(3-Fluorophenoxy)cyclopentan-1-ol CAS No. 1178377-56-4

2-(3-Fluorophenoxy)cyclopentan-1-ol

Cat. No.: B2842600
CAS No.: 1178377-56-4
M. Wt: 196.221
InChI Key: NMRAJBFDUFYELZ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)cyclopentan-1-ol is a chemical compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol It is characterized by the presence of a fluorophenoxy group attached to a cyclopentan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenoxy)cyclopentan-1-ol typically involves the reaction of 3-fluorophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone or cyclopentanoic acid, while substitution reactions can produce a variety of fluorophenoxy derivatives .

Scientific Research Applications

2-(3-Fluorophenoxy)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. Additionally, the cyclopentan-1-ol moiety can participate in hydrogen bonding and other interactions that affect the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenoxy)cyclopentan-1-ol: Similar structure but with the fluorine atom in the para position.

    2-(3-Chlorophenoxy)cyclopentan-1-ol: Similar structure with a chlorine atom instead of fluorine.

    2-(3-Bromophenoxy)cyclopentan-1-ol: Similar structure with a bromine atom instead of fluorine.

Uniqueness

2-(3-Fluorophenoxy)cyclopentan-1-ol is unique due to the presence of the fluorine atom in the meta position of the phenoxy group. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical and biological properties, making it distinct from its analogs .

Properties

IUPAC Name

2-(3-fluorophenoxy)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-8-3-1-4-9(7-8)14-11-6-2-5-10(11)13/h1,3-4,7,10-11,13H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRAJBFDUFYELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178377-56-4
Record name 2-(3-fluorophenoxy)cyclopentan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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